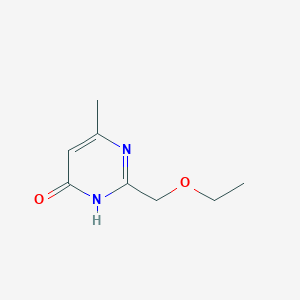

2-(Ethoxymethyl)-6-methyl-3,4-dihydropyrimidin-4-one

Description

Properties

IUPAC Name |

2-(ethoxymethyl)-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-12-5-7-9-6(2)4-8(11)10-7/h4H,3,5H2,1-2H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTUOHPTLNYZPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=NC(=CC(=O)N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethyl)-6-methyl-3,4-dihydropyrimidin-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl acetoacetate with urea in the presence of an acid catalyst can yield the desired pyrimidine derivative. The reaction typically requires heating and may involve solvents such as ethanol or methanol to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethyl)-4-methyl-1H-pyrimidin-6-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyrimidines.

Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of pyrimidines exhibit significant antimicrobial properties. For instance, various studies have synthesized pyrimidine derivatives that show effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus.

- A study highlighted the synthesis of novel 2-amino-4,6-disubstituted pyrimidines which displayed moderate antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa .

- Another research focused on hydrazone derivatives of vanillin, indicating that certain substituted pyrimidines can enhance antibacterial efficacy .

Antiviral Activity

Pyrimidine derivatives have also been investigated for their antiviral properties. Specifically, compounds similar to 2-(ethoxymethyl)-6-methyl-3,4-dihydropyrimidin-4-one have shown potential against human immunodeficiency virus type 1 (HIV-1).

- A series of pyrimidinones were evaluated for their ability to inhibit HIV-1 reverse transcriptase, with some showing promising results in terms of potency and selectivity .

Anticancer Activity

The anticancer potential of pyrimidine derivatives is another area of interest. Studies have indicated that specific modifications to the pyrimidine structure can lead to enhanced anticancer activity.

- Research has identified compounds with broad-spectrum anticancer activity, demonstrating significant growth inhibition across various cancer cell lines .

- The structure-activity relationship (SAR) studies suggest that specific substitutions at the C-2 position of the pyrimidine ring can improve biological activity against cancer cells .

Case Studies

Mechanism of Action

The mechanism of action of 2-(Ethoxymethyl)-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may interfere with DNA synthesis or protein function, thereby exerting its antimicrobial or anticancer activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Dihydropyrimidinone derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a detailed comparison of 2-(ethoxymethyl)-6-methyl-3,4-dihydropyrimidin-4-one with structurally related compounds.

Structural Variations and Key Differences

Table 1: Structural and Physicochemical Comparison

Functional Group Impact on Properties

Ethoxymethyl Group (Target Compound): Provides moderate lipophilicity due to the ethoxy moiety. Less polar than amino- or hydroxy-substituted analogs, enhancing membrane permeability .

Amino/Hydroxy Groups (): Increase polarity and hydrogen bonding capacity, improving water solubility but reducing blood-brain barrier penetration .

Biological Activity

2-(Ethoxymethyl)-6-methyl-3,4-dihydropyrimidin-4-one is a compound belonging to the dihydropyrimidinone family, which has garnered interest due to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 168 Da. The structure includes a six-membered ring containing nitrogen atoms, contributing to its biological activity and potential therapeutic applications. The presence of the ethoxymethyl group enhances its solubility and reactivity, making it a candidate for various medicinal applications.

Synthesis

The synthesis of this compound can be achieved through several methods, including the classic Biginelli reaction. This involves the condensation of ethyl acetoacetate, an aldehyde, and urea under acidic conditions. Recent studies have focused on optimizing this reaction to improve yields and reduce reaction times by employing alternative catalysts such as granite and quartz .

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, analogs have shown potent inhibition against HIV-1 and HIV-2 by targeting reverse transcriptase enzymes. A study highlighted that certain dihydropyrimidinones demonstrated activity comparable to established non-nucleoside reverse transcriptase inhibitors (NNRTIs) against resistant strains of HIV .

Antimicrobial Properties

The antimicrobial activity of dihydropyrimidinone derivatives has also been documented. Selected compounds have shown moderate activity against various bacterial strains, indicating potential for development as antimicrobial agents .

Antioxidant Activity

In addition to antiviral and antimicrobial properties, some derivatives have been assessed for their antioxidant potential. Studies have evaluated their ability to scavenge free radicals like DPPH and superoxide anions, revealing moderate antioxidant activity that could contribute to their therapeutic effects .

Case Studies

- Antiviral Efficacy : A comparative evaluation of various dihydropyrimidinone derivatives demonstrated that specific structural modifications significantly enhanced their inhibitory activities against HIV-1. The presence of a methyl linker in certain compounds was correlated with increased efficacy .

- Antimicrobial Testing : In a study assessing the efficacy of synthesized derivatives against bacterial strains, several compounds exhibited notable inhibition zones in agar diffusion tests, suggesting their potential as new antimicrobial agents .

Research Findings

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 2-(Ethoxymethyl)-6-methyl-3,4-dihydropyrimidin-4-one, and how can reaction parameters influence product yield?

- Answer : The compound is synthesized via a Biginelli-like condensation. A typical protocol involves refluxing ethoxymethyl aldehyde, ethyl acetoacetate, and urea derivatives in a solvent system (e.g., n-heptane-toluene, 1:1) with ZnCl₂ as a catalyst. Reaction completion is monitored by TLC, followed by recrystallization for purification. Catalyst choice (e.g., ZnCl₂ vs. HCl) and solvent polarity significantly affect reaction kinetics and yield. For example, toluene enhances regioselectivity compared to polar solvents . Optimization studies suggest microwave-assisted synthesis can reduce reaction time while maintaining high purity .

Q. What analytical techniques are critical for structural confirmation of this compound and its derivatives?

- Answer : Use ¹H and ¹³C NMR to confirm substitution patterns and dihydropyrimidinone ring conformation. HRMS validates molecular formula, while HPLC (>95% purity) ensures compound integrity. X-ray crystallography (for analogs) resolves tautomeric forms and hydrogen-bonding networks. For example, ¹H NMR of 5-Acetyl-6-methyl-4-(4-methoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one shows characteristic peaks at δ 2.1–2.3 (CH₃) and δ 3.8 (OCH₃) .

Q. How is the compound utilized as a building block in medicinal chemistry?

- Answer : The dihydropyrimidinone core serves as a scaffold for kinase inhibitors and antimicrobial agents. The ethoxymethyl group enhances lipophilicity, improving membrane permeability. Substitutions at positions 2 and 6 are explored to modulate biological activity. For instance, fluorophenyl analogs (e.g., 2-[(2-fluorophenyl)methyl]-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one) show enhanced binding to enzyme active sites .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for dihydropyrimidinone derivatives?

- Answer : Standardize assays using CLSI guidelines for antimicrobial testing. Compare compound purity (via HPLC), test concentrations, and biological models. For example, discrepancies in MIC values against S. aureus may arise from variations in inoculum preparation. Parallel SAR studies with rigorously characterized analogs (e.g., 3-amino-5-methyl-4-oxo-N-phenyl derivatives) isolate structural determinants of activity .

Q. What computational strategies predict the physicochemical properties and target interactions of derivatives?

- Answer : Molecular docking against crystallographic targets (e.g., DHFR) combined with DFT calculations of frontier orbitals predicts binding affinities. QSAR models using descriptors like logP and polar surface area optimize bioavailability. MD simulations (>100 ns) assess conformational stability, particularly for the ethoxymethyl group .

Q. How can the synthetic route be optimized to align with green chemistry principles?

- Answer : Replace toluene with cyclopentyl methyl ether to reduce toxicity. Use nano-ZnO catalysts to lower metal loading. Microwave-assisted synthesis reduces reaction time from hours to minutes while improving atom economy. Life cycle assessment (LCA) tools compare waste profiles of alternative routes .

Q. What stability-indicating methods are recommended for this compound under varied storage conditions?

- Answer : Conduct forced degradation studies under thermal (40–60°C), hydrolytic (0.1M HCl/NaOH), and oxidative (3% H₂O₂) conditions. Develop HPLC methods with resolution >2 between the parent compound and degradation products. Accelerated stability testing at 40°C/75% RH over six months, with periodic sampling for assay and related substances analysis .

Q. How do structural modifications at position 2 influence biological activity?

- Answer : Introducing electron-withdrawing groups (e.g., -F) at position 2 enhances antimicrobial potency. For example, 2-[(2-fluorophenyl)methyl] derivatives exhibit improved inhibition of bacterial DNA gyrase compared to unsubstituted analogs. Conversely, bulky substituents (e.g., benzodioxin rings) may reduce cellular uptake due to steric hindrance .

Methodological Notes

- Synthesis Optimization : Catalyst screening (Lewis vs. protic acids) and solvent selection are critical for yield improvement. For example, ZnCl₂ in toluene achieves >80% yield, while HCl in ethanol results in lower regioselectivity .

- Biological Testing : Use standardized microdilution assays with ATCC reference strains to ensure reproducibility. Include positive controls (e.g., ciprofloxacin for antibacterial assays) .

- Computational Workflow : Validate docking poses with free energy calculations (MM/GBSA) and compare with experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.